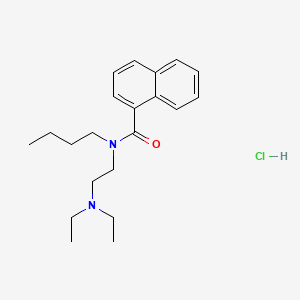

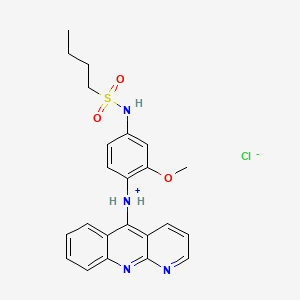

Bunaftine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Bunaftine hydrochloride can be synthesized through a series of chemical reactions involving naphthalene derivatives. One common method involves the reaction of p-tert-butyl benzyl chloride with N-methyl-1-naphthyl methylamine under the catalysis of a phase transfer catalyst in water as the reaction solvent . This method is preferred due to its simplicity, high yield, and minimal environmental pollution .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above. The process involves large-scale reactions in controlled environments to ensure high purity and yield. The use of phase transfer catalysts and water as a solvent makes the process environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Bunaftine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce naphthalene derivatives with additional oxygen atoms, while reduction reactions may produce more hydrogenated forms of the compound.

Scientific Research Applications

Bunaftine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Bunaftine hydrochloride exerts its effects by prolonging the refractory period of the heart, which helps stabilize abnormal heart rhythms . It achieves this by blocking potassium channels in the heart, which slows down the repolarization process and prevents premature contractions . This mechanism is similar to other class III antiarrhythmic agents, but this compound is unique in its specific molecular structure and binding properties .

Comparison with Similar Compounds

Similar Compounds

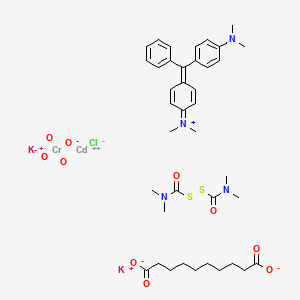

Some compounds similar to bunaftine hydrochloride include:

Amiodarone: Another class III antiarrhythmic agent used to treat various types of cardiac arrhythmias.

Quinidine: A class IA antiarrhythmic agent that increases action potential duration and prolongs the QT interval.

Flecainide: A class IC antiarrhythmic agent used to prevent and treat abnormally fast heart rates.

Uniqueness

This compound is unique in its specific molecular structure, which allows it to effectively block potassium channels and prolong the refractory period of the heart . This makes it particularly effective in treating certain types of arrhythmias that may not respond well to other antiarrhythmic agents .

Properties

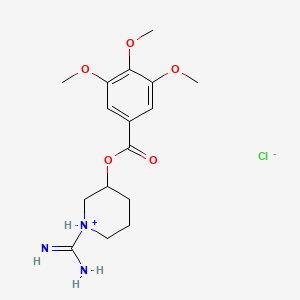

CAS No. |

58779-43-4 |

|---|---|

Molecular Formula |

C21H31ClN2O |

Molecular Weight |

362.9 g/mol |

IUPAC Name |

N-butyl-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C21H30N2O.ClH/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20;/h8-14H,4-7,15-17H2,1-3H3;1H |

InChI Key |

KUTAVPAGPDWFKS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)

![3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13766392.png)